Product packaging for 1,2,4,5-Tetramethyl-3-nitrobenzene(Cat. No.:CAS No. 3463-36-3)

1,2,4,5-Tetramethyl-3-nitrobenzene

Cat. No.: B3051563
CAS No.: 3463-36-3
M. Wt: 179.22 g/mol
InChI Key: WNDZFRDJVLAHBN-UHFFFAOYSA-N
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Description

Contextual Significance in Aromatic Nitro Chemistry

The study of 1,2,4,5-tetramethyl-3-nitrobenzene provides valuable insights into the broader field of aromatic nitro chemistry. The presence of four electron-donating methyl groups on the benzene (B151609) ring significantly influences the reactivity and orientation of electrophilic substitution reactions. The nitration of its precursor, durene (1,2,4,5-tetramethylbenzene), is a classic example of how steric hindrance and electronic effects govern the outcome of such reactions. wikipedia.org

The nitro group itself is a powerful electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic attack. This interplay between the activating methyl groups and the deactivating nitro group in this compound creates a unique electronic environment that is a focal point for mechanistic studies. Research in this area helps to refine our understanding of reaction kinetics, transition state energies, and the subtle factors that control product distribution in the nitration of polysubstituted aromatic compounds. vpscience.orguri.edu

Relevance to Advanced Organic Synthesis

Beyond its role in fundamental studies, this compound serves as a valuable building block in advanced organic synthesis. The nitro group can be readily transformed into a variety of other functional groups, most notably an amino group through reduction. The resulting 2,3,5,6-tetramethylaniline (B189048) is a precursor to various more complex molecules.

Furthermore, the strategic placement of the methyl and nitro groups on the benzene ring allows for regioselective transformations, enabling the synthesis of specifically substituted aromatic compounds that would be challenging to prepare by other means. For instance, nitrodurene is a precursor in the synthesis of duroquinone. wikipedia.org This versatility makes it a key intermediate in the construction of pharmaceuticals, agrochemicals, and materials with tailored electronic and photophysical properties.

Overview of Research Trajectories

Research involving this compound has followed several key trajectories. Early investigations focused on its synthesis, typically through the direct nitration of durene, and the characterization of its fundamental chemical and physical properties. wikipedia.orgscienceinfo.com This foundational work paved the way for more in-depth mechanistic studies of its formation and subsequent reactions.

More contemporary research often explores the use of this compound as a starting material for the synthesis of novel organic materials. For example, its derivatives have been investigated for their potential applications in the development of high-energy materials, liquid crystals, and as ligands for organometallic complexes. The compound also serves as a model system for studying the impact of substitution patterns on the properties and reactivity of nitroaromatic compounds.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂ cymitquimica.comnih.gov
Molar Mass 179.22 g/mol nih.gov
Appearance Yellow to orange crystalline solid cymitquimica.com
Melting Point Data not readily available
Boiling Point Data not readily available
Solubility Moderately soluble in organic solvents cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B3051563 1,2,4,5-Tetramethyl-3-nitrobenzene CAS No. 3463-36-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,5-tetramethyl-3-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO2/c1-6-5-7(2)9(4)10(8(6)3)11(12)13/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WNDZFRDJVLAHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC(=C(C(=C1C)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30299546
Record name 1,2,4,5-tetramethyl-3-nitrobenzene
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Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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CAS No.

3463-36-3
Record name 1,2,4,5-Tetramethyl-3-nitrobenzene
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Record name 1,2,4,5-tetramethyl-3-nitrobenzene
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Record name 1,2,4,5-TETRAMETHYL-3-NITRO-BENZENE
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Spectroscopic and Structural Characterization of 1,2,4,5 Tetramethyl 3 Nitrobenzene

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Analysis of Nitro Group Vibrations

The nitro group (NO2) is a key functional group in this molecule, and its vibrational modes are readily identifiable in the infrared and Raman spectra. The asymmetric and symmetric stretching vibrations of the nitro group are particularly informative. In aromatic nitro compounds, the asymmetric stretching vibration typically appears in the range of 1500-1560 cm⁻¹, while the symmetric stretch is observed between 1300 cm⁻¹ and 1370 cm⁻¹. For nitromesitylene (1,3,5-trimethyl-2-nitrobenzene), a structurally related compound, these vibrations are well-documented. nist.gov The presence of multiple methyl groups on the benzene (B151609) ring in 1,2,4,5-Tetramethyl-3-nitrobenzene influences the precise frequencies of these vibrations due to electronic and steric effects. The activating influence of the nitro group can affect the reactivity of substituents on the benzene nucleus. psu.edu Studies on nitrophenol isomers have shown that the asymmetric stretching vibration of the nitro group can be identified using Raman spectroscopy. spectroscopyonline.com

Methyl Group and Aromatic Ring Vibrational Modes

The FT-IR and Raman spectra also reveal characteristic vibrations of the methyl groups and the aromatic ring. The C-H stretching vibrations of the methyl groups are typically observed in the region of 2850-3000 cm⁻¹. spectroscopyonline.com Aromatic C-H stretching vibrations appear at slightly higher frequencies, generally between 3000 cm⁻¹ and 3100 cm⁻¹. spectroscopyonline.comorgchemboulder.com The in-plane and out-of-plane bending vibrations of the C-H bonds, as well as the C-C stretching vibrations of the aromatic ring, contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹). For 1,2,4,5-tetrasubstituted benzenes, characteristic out-of-plane C-H bending vibrations are expected in the 855-869 cm⁻¹ region. oregonstate.edu The carbon-carbon stretching vibrations within the aromatic ring typically give rise to absorptions in the 1400-1620 cm⁻¹ range. spectroscopyonline.comorgchemboulder.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic proton and the protons of the four methyl groups. Due to the asymmetry of the molecule, the methyl groups are not chemically equivalent and should, in principle, give rise to separate signals. The single aromatic proton is anticipated to appear as a singlet in the aromatic region of the spectrum. The chemical shifts of the methyl groups will be influenced by their position relative to the nitro group. The nitro group is an electron-withdrawing group, which deshields nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, methyl groups are electron-donating, which would have a shielding effect. For comparison, in 1,2,4,5-tetramethylbenzene (B166113) (durene), the aromatic protons appear at approximately 6.9 ppm and the methyl protons at 2.2 ppm. sigmaaldrich.com The introduction of the nitro group at the 3-position would be expected to shift the signal of the adjacent methyl groups at positions 2 and 4 downfield. The chemical shifts provide valuable information for the structural elucidation of the molecule.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H~7.0-7.5Singlet
Methyl-H (C1, C5)~2.2-2.4Singlet
Methyl-H (C2, C4)~2.3-2.5Singlet

Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected for the aromatic carbons and four for the methyl carbons, reflecting the molecule's asymmetry. The carbon atom attached to the nitro group (C3) is expected to be significantly deshielded and appear at a low field. The other aromatic carbons will also have their chemical shifts influenced by the substituents. The chemical shifts of the methyl carbons will also vary depending on their proximity to the nitro group. In 1,2,4,5-tetramethylbenzene, the aromatic carbons appear at approximately 130 ppm and the methyl carbons around 19 ppm. chemicalbook.com The electron-withdrawing nitro group will cause a downfield shift for the carbons it is directly attached to and will also influence the chemical shifts of the other ring carbons.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-NO₂~145-155
C-CH₃ (Aromatic)~130-140
C-H (Aromatic)~125-135
CH₃~15-25

Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Quantitative NMR (qNMR) for Purity and Compositional Assessment

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For nitroaromatic compounds like this compound, the absorption of UV and visible light provides insights into the electronic structure and the effects of substituent groups on the benzene ring.

The UV-Vis spectrum of nitrobenzene (B124822), the parent compound, typically displays multiple absorption bands in the UVB and UVC regions, with a weaker absorption in the UVA region. nih.gov Specifically, these are observed around 345 nm (a weak band), 280-340 nm, and 250-280 nm. nih.gov These absorptions are attributed to electronic transitions to singlet excited states. nih.gov The band at approximately 345 nm corresponds to the S₀→S₁ (nₐπ*) transition, which is primarily localized on the nitro group. nih.gov The stronger bands are associated with S₀→S₂/S₃ and S₀→S₄ transitions. nih.gov

In substituted nitrobenzenes, the position and intensity of these absorption maxima can be influenced by the nature and position of the substituent groups. The introduction of methyl groups, as in this compound, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands due to the electron-donating nature of the alkyl groups. This is a general trend observed in the electronic spectra of substituted benzenes.

For instance, a study on various nitrobenzene derivatives showed that the absorption spectra are sensitive to the molecular structure. researchgate.net While specific UV-Vis data for this compound is not detailed in the provided results, the general principles of electronic spectroscopy of nitroaromatics suggest that its spectrum would show characteristic bands related to the nitrobenzene chromophore, modulated by the four methyl substituents. A study of dinitromesitylene (1,3,5-trimethyl-2,4-dinitrobenzene), a structurally related compound, could offer further comparative insights.

Table 1: Typical UV-Vis Absorption Bands for Nitrobenzene
Wavelength (nm)TransitionRegion
~345S₀→S₁ (nₐπ*)UVA
280-340S₀→S₂/S₃UVB
250-280S₀→S₄UVC

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns.

In the mass spectrum of an organic compound, the peak with the highest mass-to-charge ratio (m/z) is typically the molecular ion (M⁺), which corresponds to the intact molecule with one electron removed. For this compound (C₁₀H₁₃NO₂), the nominal molecular weight is 179.22 g/mol . sigmaaldrich.com Therefore, the molecular ion peak would be expected at an m/z of 179.

The fragmentation of nitroaromatic compounds in mass spectrometry is well-characterized. For nitrobenzene, common fragmentation pathways include the loss of the nitro group (NO₂) to give a peak at m/z 77 (C₆H₅⁺), and the loss of nitric oxide (NO) followed by carbon monoxide (CO) to yield ions at m/z 93 and 65, respectively. youtube.com The peak at m/z 77, corresponding to the phenyl cation, is often prominent. youtube.com Another characteristic peak can appear at m/z 51, resulting from the loss of acetylene (B1199291) from the phenyl cation. youtube.com

For this compound, the fragmentation pattern would be expected to show variations based on the presence of the four methyl groups. The molecular ion at m/z 179 would likely be observed. Fragmentation could involve the loss of the nitro group to give a tetramethylphenyl cation at m/z 133. Other potential fragmentations could include the loss of methyl radicals (CH₃) from the molecular ion or subsequent fragment ions. The stability of the resulting carbocations will influence the relative intensities of the fragment peaks.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound
m/zProposed Fragment
179[C₁₀H₁₃NO₂]⁺ (Molecular Ion)
164[C₉H₁₀NO₂]⁺ (Loss of CH₃)
133[C₁₀H₁₃]⁺ (Loss of NO₂)

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Crystallographic studies of substituted nitrobenzenes reveal important structural features influenced by the substituents. For instance, the planarity of the molecule and the orientation of the nitro group relative to the benzene ring are key parameters. In many substituted nitrobenzenes, the nitro group is twisted out of the plane of the benzene ring. nih.gov The degree of this torsion is influenced by steric hindrance from adjacent substituents.

In a study of various nitro-substituted chalcones, it was found that the position of the nitro group has a direct effect on the molecular coplanarity. mdpi.com Similarly, in a series of substituted nitrobenzenesulfonohydrazides, the plane of the nitro group was found to be inclined with respect to the nitrobenzene ring, with dihedral angles varying depending on the substitution pattern. nih.gov For example, in one compound, this angle was 9.3°, while in another, it was 16.1°. nih.gov These findings highlight the electronic and steric effects of substituents on the molecular geometry.

The conformation of this compound in the solid state would be significantly influenced by the steric interactions between the four methyl groups and the nitro group. It is highly probable that the nitro group would be twisted out of the plane of the benzene ring to relieve steric strain with the adjacent methyl groups at positions 2 and 4.

Computational and Theoretical Chemistry Studies of 1,2,4,5 Tetramethyl 3 Nitrobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. For 1,2,4,5-tetramethyl-3-nitrobenzene, DFT calculations offer a detailed understanding of its behavior at the molecular level. These calculations are often performed using various functionals and basis sets to ensure accuracy. nih.govmdpi.com

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry, aiming to find the most stable arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, DFT calculations, for instance at the B3LYP/6-311G(d,p) level, are used to determine its optimized geometry. This process reveals the precise bond lengths, bond angles, and dihedral angles of the molecule.

Vibrational Frequency Analysis and Spectroscopic Prediction

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum. This is verified by the absence of imaginary frequencies. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. nih.gov By comparing these predicted spectra with experimental data, the accuracy of the computational model can be validated. nih.gov The analysis provides assignments for the various vibrational modes of the molecule, such as the stretching and bending of C-H, C-N, and N-O bonds, as well as the vibrations of the benzene (B151609) ring.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.comwikipedia.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the analysis of its frontier orbitals reveals regions of the molecule that are most likely to be involved in chemical reactions.

Table 1: Frontier Molecular Orbital Properties

PropertyValue (eV)
HOMO EnergyData not available in search results
LUMO EnergyData not available in search results
HOMO-LUMO GapData not available in search results

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species. researchgate.netwolfram.comresearchgate.net The MEP map is colored to indicate different regions of electrostatic potential. Typically, red areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitro group's oxygen atoms and positive potential around the hydrogen atoms of the methyl groups and the benzene ring. researchgate.net

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of significant interest for their applications in optoelectronics, such as in frequency conversion and optical switching. nih.gov Computational methods can predict the NLO properties of molecules, including the first hyperpolarizability (β). Molecules with large β values are considered good candidates for NLO applications. The NLO properties of this compound can be calculated using DFT, providing insights into its potential as an NLO material. These calculations typically involve determining the response of the molecule's electron density to an external electric field.

Table 2: Predicted Non-Linear Optical Properties

PropertyValue
First Hyperpolarizability (β)Data not available in search results

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.dewisc.eduwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. researchgate.netrsc.org NBO analysis for this compound can quantify the delocalization of electron density, the hybridization of atomic orbitals, and the strength of various intramolecular interactions, such as hyperconjugation. rsc.org This analysis offers a deeper understanding of the electronic delocalization from the methyl groups and the benzene ring to the nitro group, which influences the molecule's stability and reactivity.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal macroscopic properties from atomic-level behavior. This technique is particularly valuable for understanding the condensed-phase properties of compounds like this compound.

While specific MD studies on this compound are not extensively documented in publicly available literature, the methodology is well-established for related nitroaromatic compounds, such as nitromethane. acs.orgacs.orgresearchgate.net These studies provide a framework for how MD simulations would be applied to this compound.

A typical MD simulation involves defining a force field, which is a set of potential energy functions and parameters that describe the interactions between atoms. acs.org This includes terms for bond stretching, angle bending, and torsional angles (intramolecular forces), as well as non-bonded interactions like van der Waals and electrostatic forces (intermolecular forces). acs.orgacs.org For nitroaromatics, force fields like ReaxFF, which can model chemical reactions, or classical potentials like OPLS (Optimized Potentials for Liquid Simulations) can be employed. nih.gov

The simulation is run within a specific thermodynamic ensemble, such as NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature), to mimic experimental conditions. acs.orgacs.org From the simulation trajectory, various properties can be calculated.

Table 1: Properties Obtainable from MD Simulations for this compound

Property Category Specific Properties Description
Thermodynamic Properties Heat of Vaporization, Heat Capacity, Bulk Modulus These properties are crucial for understanding the compound's phase behavior and stability under different conditions. acs.orgacs.org
Structural Properties Pair Correlation Functions, Density Pair correlation functions reveal the average distribution of neighboring molecules, providing insight into the liquid or solid structure. arxiv.org
Dynamic Properties Self-Diffusion Coefficient, Viscosity, Reorientation Times These transport properties describe how the molecule moves and tumbles within the condensed phase, which is related to intermolecular forces. acs.orgacs.org

| Spectroscopic Properties | Vibrational Spectrum | The vibrational frequencies of bonds can be calculated and compared with experimental IR and Raman spectra to validate the force field. acs.org |

By simulating this compound, researchers could predict its density, how it arranges in a crystal lattice, its behavior as a liquid, and its interactions with other molecules, providing fundamental data for its application and handling.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for elucidating the detailed mechanisms of chemical reactions. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of molecules, reactants, intermediates, transition states, and products. eurjchem.comnih.gov

The formation of this compound typically occurs via the electrophilic aromatic substitution of durene (1,2,4,5-tetramethylbenzene). The mechanism involves the attack of a nitronium ion (NO₂⁺) on the electron-rich aromatic ring. eurjchem.com Quantum chemical calculations can model each step of this process.

Generation of the Electrophile : The nitronium ion is typically formed from nitric acid and a strong acid catalyst like sulfuric acid.

Electrophilic Attack : The NO₂⁺ ion attacks the π-system of the durene ring. DFT calculations can map the potential energy surface of this approach, identifying the most favorable pathway. The presence of four electron-donating methyl groups makes the durene ring highly activated towards this substitution.

Formation of the σ-complex (Arenium Ion) : The attack leads to a cationic intermediate known as a σ-complex or Wheland intermediate, where the aromaticity of the ring is temporarily broken. eurjchem.com The structure and stability of this intermediate can be precisely calculated.

Deprotonation : A base (such as HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound. eurjchem.com

DFT calculations using functionals like B3LYP with basis sets such as 6-31G(d,p) or larger are commonly used to model these reaction pathways, providing energies for each species involved. eurjchem.comnih.gov

Transition State Identification and Energy Barriers

A critical aspect of understanding a reaction mechanism is the identification of the transition state (TS). The transition state is the highest energy structure along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. youtube.com Its structure does not correspond to a stable molecule but rather to a first-order saddle point on the potential energy surface.

For the nitration of durene, the key transition state occurs during the electrophilic attack of the NO₂⁺ ion on the aromatic ring. Computational methods are used to locate this transient structure. youtube.comyoutube.com The calculation confirms a true transition state by analyzing its vibrational frequencies; a genuine TS has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the C-N bond formation). youtube.com

Once the structures of the reactants and the transition state are optimized, the activation energy barrier (ΔE‡) can be calculated as the difference in their energies.

ΔE‡ = E(Transition State) - E(Reactants)

For the parent reaction of benzene nitration, DFT calculations have estimated this barrier to be approximately 7 kcal/mol. eurjchem.com The four activating methyl groups on durene would be expected to lower this barrier compared to unsubstituted benzene, leading to a faster reaction rate. The precise value for the durene reaction can be determined through specific DFT calculations. This calculated barrier is crucial for predicting the reaction kinetics, as it is the key parameter in the Arrhenius equation which relates the rate constant of a reaction to temperature.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the structural properties of a group of chemicals and their biological activity, such as toxicity. mdpi.comnih.gov These models are widely used in toxicology and drug discovery to predict the activity of new or untested chemicals, reducing the need for extensive animal testing. mdpi.comresearchgate.net

For nitroaromatic compounds, numerous QSAR studies have been conducted to predict endpoints like mutagenicity, carcinogenicity, and ecotoxicity. mdpi.comnih.govnih.gov The general methodology involves several key steps:

Data Set Collection : A group of structurally related nitroaromatic compounds with experimentally measured activity (e.g., toxicity to a specific organism) is compiled.

Descriptor Calculation : For each molecule in the dataset, a wide range of molecular descriptors are calculated. These are numerical values that encode different aspects of the molecular structure.

Model Development : Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are used to build a mathematical equation that correlates the descriptors with the observed activity. nih.govnih.gov

Model Validation : The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and, ideally, an external set of compounds not used in model development. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies of Nitroaromatics

Descriptor Type Examples Description Relevance to Nitroaromatics
Electronic ELUMO (Energy of Lowest Unoccupied Molecular Orbital), Dipole Moment, Atomic Charges Describe the electronic properties and reactivity of the molecule. mdpi.com The low energy of the LUMO in nitroaromatics is often linked to their toxicity, as it relates to their ability to accept electrons.
Hydrophobicity logP (Octanol-Water Partition Coefficient) Measures the lipophilicity of a compound, affecting its absorption and distribution in biological systems. mdpi.com Higher hydrophobicity can lead to increased accumulation in fatty tissues and cell membranes, often increasing toxicity.
Steric/Topological Molecular Weight, Molecular Shape Indices, Connectivity Indices Describe the size, shape, and branching of the molecule. mdpi.com The size and shape influence how the molecule fits into biological receptors or enzyme active sites.

| Thermodynamic | Heat of Formation | Relates to the stability of the molecule. | Can be a predictor for reactivity and potential to engage in toxic pathways. |

A QSAR model for the toxicity of compounds related to this compound could be developed using these principles. By calculating descriptors for the target molecule, its potential toxicity could be estimated without direct experimental measurement, providing valuable information for hazard assessment. For instance, a study on the toxicity of 95 diverse nitroaromatics against Tetrahymena pyriformis used descriptors related to electrostatics, hydrophobicity, and hydrogen bonding to build predictive models. nih.gov Another study developed an ensemble model to predict the in vivo toxicity (LD₅₀ in rats) of over 200 nitroaromatics with high accuracy. nih.gov

Applications of 1,2,4,5 Tetramethyl 3 Nitrobenzene in Advanced Materials Science

Integration into Polymer Systems for Specific Functionalities

The primary route for the integration of the 1,2,4,5-tetramethylbenzene (B166113) moiety into polymer systems is through its derivative, 2,3,5,6-tetramethyl-1,4-phenylenediamine, commonly referred to as diaminodurene. chemicalbook.comsigmaaldrich.com This diamine is synthesized from 1,2,4,5-tetramethyl-3-nitrobenzene via the reduction of its dinitro precursor, dinitrodurene. chemicalbook.com Diaminodurene serves as a crucial monomer in the preparation of high-performance polymers, most notably polyimides.

Polyimides derived from diaminodurene exhibit exceptional thermal stability, mechanical strength, and dielectric properties, making them highly suitable for demanding applications in the electronics industry. chemicalbook.comsigmaaldrich.com These polymers are utilized in:

Integrated Circuit (IC) Passivation: Providing a protective layer against moisture, contaminants, and mechanical stress. chemicalbook.comsigmaaldrich.com

Dielectric Layers for Multichip Modules: Insulating conductive layers in complex electronic packages. chemicalbook.comsigmaaldrich.com

Stress Relief Layers in Sensors: Enhancing the reliability and longevity of sensitive electronic components. chemicalbook.comsigmaaldrich.com

The incorporation of the tetramethyl-substituted phenylenediamine unit into the polymer backbone imparts specific functionalities, including a low coefficient of thermal expansion and reduced water absorption, which are critical for maintaining the integrity and performance of electronic devices.

Development of Electronic Materials

The derivatives of this compound play a significant role in the development of advanced electronic materials, primarily due to their redox activity and potential for creating conductive polymers. researchgate.net

Polymers based on phenylenediamines, such as those that can be conceptually derived from diaminodurene, are known to be redox-active. researchgate.net This property is fundamental to their potential use in various organic electronic devices. The ability of these materials to undergo reversible oxidation and reduction processes allows them to store and transfer charge, making them suitable for applications such as:

Energy-Conversion Devices: As components in batteries or supercapacitors. researchgate.net

Sensors: Where changes in their redox state upon interaction with an analyte can be detected electronically. researchgate.net

The close structural similarity of polyphenylenediamines to polyanilines suggests that they possess comparable electronic properties, including tunable electrical conductivity. researchgate.net

While direct optoelectronic applications of materials derived from this compound are not yet widely reported, the broader class of organic semiconductors, which includes conductive polymers, is at the forefront of research for optoelectronic devices. wikipedia.orgsigmaaldrich.com The tunable electronic properties of polymers derived from precursors like diaminodurene suggest potential for their exploration in:

Organic Light-Emitting Diodes (OLEDs): Where the material could function as a charge-transporting or emissive layer. sigmaaldrich.com

Organic Photovoltaics (OPVs): As donor or acceptor materials in the active layer of a solar cell.

Further research into the photophysical properties of polymers incorporating the durene moiety is necessary to fully assess their viability in optoelectronic applications.

Role as a Synthetic Building Block for Functionalized Materials

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the nitro group and the aromatic ring. cymitquimica.comresearchgate.net The nitro group can be readily transformed into a variety of other functional groups, most importantly the amino group, which opens up a wide range of subsequent chemical modifications. researchgate.net

The synthesis of diaminodurene from nitrodurene is a prime example of its utility. chemicalbook.com This transformation allows for the introduction of the robust and sterically hindered durene core into larger, more complex molecular architectures. The presence of the four methyl groups on the benzene (B151609) ring influences the solubility, processability, and solid-state packing of the resulting materials, which can be advantageous in the design of functional organic materials.

Research in the broader field of nitro compounds highlights their importance in constructing complex molecules for various applications, including pharmaceuticals and functional materials. researchgate.net This underscores the potential of this compound as a starting material for the synthesis of novel ligands for metal complexes, functional dyes, and other bespoke organic materials.

Exploration in Novel Material Architectures

The unique structure of the 1,2,4,5-tetramethylbenzene unit, often referred to as a durene moiety, makes it an interesting candidate for incorporation into novel material architectures. While specific research on creating complex architectures directly from this compound is limited, the principles of supramolecular chemistry and crystal engineering suggest several possibilities.

The steric bulk of the four methyl groups can be exploited to control the intermolecular interactions and solid-state packing of derivative molecules. This could be leveraged to create:

Porous Organic Frameworks: Where the rigid and defined geometry of the durene unit could contribute to the formation of porous structures with potential applications in gas storage and separation.

Liquid Crystals: The shape and anisotropic nature of durene-containing molecules could favor the formation of mesophases.

The development of synthetic routes to functionalized durene derivatives is a key step towards exploring their potential in these advanced material architectures. acs.org

Data Tables

Table 1: Properties of this compound

Property Value
IUPAC Name This compound
Synonyms Nitrodurene, 3-Nitrodurene
CAS Number 3463-36-3
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance Yellow to orange crystalline solid

Source: PubChem nih.gov, CymitQuimica cymitquimica.com

Table 2: Applications of Diaminodurene-Based Polyimides

Application Area Specific Use Reference
Microelectronics IC Passivation chemicalbook.comsigmaaldrich.com
Dielectric for Multichip Modules chemicalbook.comsigmaaldrich.com
Sensors Stress Relief Layer chemicalbook.comsigmaaldrich.com

Source: ChemicalBook chemicalbook.com, Sigma-Aldrich sigmaaldrich.com

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Feasible Synthetic Routes

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